molecular formula C8H8INO3 B12855150 5-Amino-4-iodo-2-methoxybenzoic acid

5-Amino-4-iodo-2-methoxybenzoic acid

Cat. No.: B12855150
M. Wt: 293.06 g/mol
InChI Key: CTBXSIXWKNAADZ-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid followed by the introduction of an amino group. One common method includes the following steps:

    Iodination: 2-Methoxybenzoic acid is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the desired position on the benzene ring.

    Amination: The iodinated product is then subjected to a nucleophilic substitution reaction with ammonia or an amine to replace the iodine atom with an amino group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-4-iodo-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-iodo-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino group allows it to form hydrogen bonds, while the iodine atom can participate in halogen bonding, enhancing its binding affinity to target molecules. The methoxy group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

    2-Amino-5-methoxybenzoic acid: Similar structure but lacks the iodine atom.

    5-Amino-2-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxy group.

    4-Amino-3-iodobenzoic acid: Similar structure but the positions of the amino and iodine groups are different.

Uniqueness: 5-Amino-4-iodo-2-methoxybenzoic acid is unique due to the specific arrangement of its functional groups. The presence of both an amino group and an iodine atom on the benzene ring provides distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

5-amino-4-iodo-2-methoxybenzoic acid

InChI

InChI=1S/C8H8INO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

CTBXSIXWKNAADZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)I

Origin of Product

United States

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